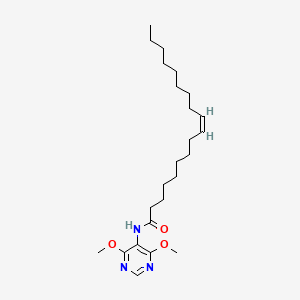
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide is a compound that combines the structural features of pyrimidine and oleamide Pyrimidine is a heterocyclic aromatic organic compound, while oleamide is a fatty acid amide
Métodos De Preparación
The synthesis of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide typically involves the following steps:
Synthesis of 4,6-Dimethoxypyrimidine: This can be achieved by reacting 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide and potassium carbonate.
Formation of Oleamide: Oleamide can be synthesized from oleic acid through a reaction with ammonia or an amine under dehydrating conditions.
Coupling Reaction: The final step involves coupling the 4,6-dimethoxypyrimidine with oleamide under suitable conditions to form this compound.
Análisis De Reacciones Químicas
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Aplicaciones Científicas De Investigación
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: Its structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4,6-Dimethoxypyrimidin-5-yl)oleamide involves its interaction with multiple molecular targets. It is structurally related to the endogenous cannabinoid anandamide and can bind to the CB1 receptor as a full agonist . This interaction affects various neurotransmitter systems, potentially influencing sleep, mood, and other physiological processes.
Comparación Con Compuestos Similares
N-(4,6-Dimethoxypyrimidin-5-yl)oleamide can be compared with other similar compounds such as:
Anandamide: Both compounds can bind to the CB1 receptor, but this compound has unique structural features that may result in different biological effects.
Oleoylethanolamide: Another fatty acid amide with different receptor binding properties and physiological effects.
Propiedades
Fórmula molecular |
C24H41N3O3 |
|---|---|
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
(Z)-N-(4,6-dimethoxypyrimidin-5-yl)octadec-9-enamide |
InChI |
InChI=1S/C24H41N3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(28)27-22-23(29-2)25-20-26-24(22)30-3/h11-12,20H,4-10,13-19H2,1-3H3,(H,27,28)/b12-11- |
Clave InChI |
BFSKPIGGHPDZHC-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(N=CN=C1OC)OC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NC1=C(N=CN=C1OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




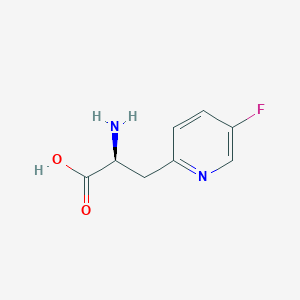
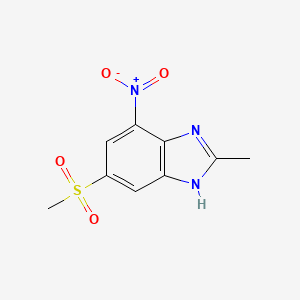
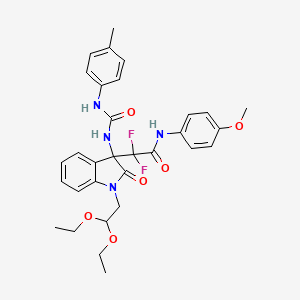
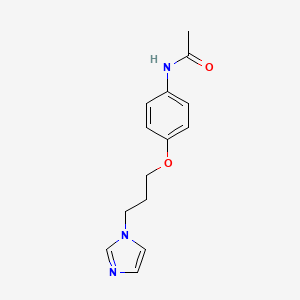
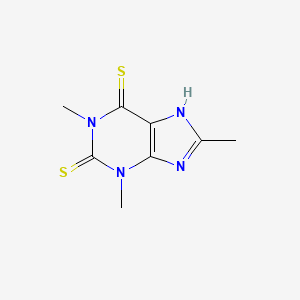

![Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)
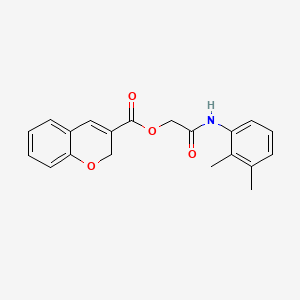

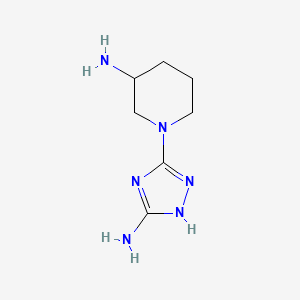
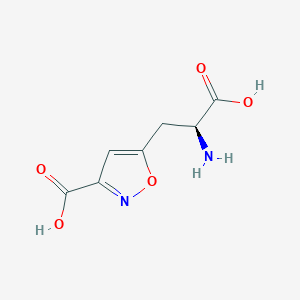
![2-[3-[3-[3-(3-bromophenyl)phenyl]phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B12936712.png)
